molecular formula C31H24N4 B1509870 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine CAS No. 1192873-43-0

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Cat. No.: B1509870
CAS No.: 1192873-43-0
M. Wt: 452.5 g/mol
InChI Key: MMYGHWILFXTQBO-UHFFFAOYSA-N
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Description

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C31H24N4 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-pyridin-4-yl-1-tritylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4/c32-27-16-17-29-28(22-27)30(23-18-20-33-21-19-23)34-35(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H,32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYGHWILFXTQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N)C(=N4)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727516
Record name 3-(Pyridin-4-yl)-1-(triphenylmethyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192873-43-0
Record name 3-(Pyridin-4-yl)-1-(triphenylmethyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 ml round bottom flask equipped with a magnetic stir bar was added 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole (1332 g, 27.6 mmol) and dissolved in a mixture of toluene:MeOH (120 ml: 40 ml). While stirring, Pd/C (1.5 g, 10% wet) was added. The mixture was then subjected to a hydrogen balloon and stirred overnight. Upon completion of the reaction, which was determined by LC/MS, the mixture was filtered through celite and concentrated under vacuum to give 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine (13.21 g) as a yellow solid.
Quantity
1332 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazoie (0.8954 g, 0.00185 mol), 10% activated palladium on carbon (0.8954 g, 1 eq by weight) was added. The reaction flask was put under vacuum, and methanol (18.5 mL) and ethyl acetate (2 mL) was added. Hydrogen gas was bubbled through the reaction for 15 minutes. The reaction was stirred at room temperature for and additional 16 h. The reaction was filtered through celite and concentrated under vacuo. The crude product (0.819 g, 95% yield) was progressed to the next step without further purification.
Quantity
0.8954 g
Type
reactant
Reaction Step One
Quantity
0.8954 g
Type
catalyst
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine
Reactant of Route 3
3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine
Reactant of Route 4
3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine
Reactant of Route 5
3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

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